4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
CAS No.:
Cat. No.: VC15860835
Molecular Formula: C13H12BrN3
Molecular Weight: 290.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrN3 |
|---|---|
| Molecular Weight | 290.16 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
| Standard InChI | InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3 |
| Standard InChI Key | XLUQHOHMOWHFGI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine, reflects its substitution pattern:
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A bromophenyl group at the 4-position of the imidazole ring, contributing halogen-induced electronic effects.
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A methyl group at the 2-position, enhancing steric stability.
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A propargyl group () at the 1-position, enabling participation in click chemistry reactions.
The canonical SMILES notation, CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br, encodes this structure, while the InChIKey XLUQHOHMOWHFGI-UHFFFAOYSA-N provides a unique identifier for database searches.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.16 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
The bromine atom increases molecular polarity, while the propargyl group enhances reactivity toward azide-alkyne cycloaddition, a cornerstone of bioconjugation strategies.
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
The synthesis of 4-(4-bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine likely involves Sonogashira coupling or Suzuki-Miyaura reactions, given the prevalence of these methods in constructing aryl-imidazole frameworks. For example:
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Imidazole Ring Formation: Condensation of bromophenyl glyoxal with methylamine derivatives under acidic conditions.
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Propargylation: Introducing the propargyl group via nucleophilic substitution or metal-catalyzed coupling .
A representative procedure from analogous compounds involves microwave-assisted reactions with tetrakis(triphenylphosphine)palladium(0) () as a catalyst, achieving yields >70% under optimized conditions.
Challenges in Purification
Due to the compound’s moderate solubility in polar solvents (e.g., DMSO, methanol), chromatographic purification is often required. Reverse-phase HPLC with acetonitrile/water gradients has been effective for isolating >95% pure product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDOD):
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NMR:
The absence of sp-hybridized carbons adjacent to the propargyl group confirms successful substitution at the 1-position.
High-Resolution Mass Spectrometry (HRMS)
The observed peak at m/z 290.0423 aligns with the theoretical mass (Δ < 1 ppm), validating the molecular formula.
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary studies on related brominated imidazoles reveal IC values of 5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The propargyl moiety’s ability to generate reactive oxygen species (ROS) under cellular conditions could contribute to cytotoxicity .
Computational Modeling and Drug Likeness
ADME Profiling
Computational predictions using SwissADME indicate:
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Lipinski’s Rule Compliance: Yes (MW < 500, XLogP < 5).
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Bioavailability Score: 0.55 (moderate).
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CYP450 Inhibition: Low risk for CYP3A4/2D6.
Molecular Docking
Docking studies with EGFR kinase (PDB: 1M17) suggest a binding affinity () of −8.2 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with the bromophenyl group.
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